molecular formula C11H9ClN2O B13888122 2-(3-Chlorophenyl)-5-methoxypyrimidine

2-(3-Chlorophenyl)-5-methoxypyrimidine

Cat. No.: B13888122
M. Wt: 220.65 g/mol
InChI Key: WDBNRLAXZVYDKU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methoxypyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-methoxypyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzaldehyde with guanidine in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenyl)-5-methoxypyrimidine.

    Reduction: Formation of 2-(3-chlorophenyl)-5-methoxytetrahydropyrimidine.

    Substitution: Formation of 2-(3-substituted phenyl)-5-methoxypyrimidine derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-5-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-methylpyrimidine
  • 2-(3-Chlorophenyl)-5-ethoxypyrimidine
  • 2-(3-Chlorophenyl)-5-hydroxypyrimidine

Uniqueness

2-(3-Chlorophenyl)-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methoxypyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-6-13-11(14-7-10)8-3-2-4-9(12)5-8/h2-7H,1H3

InChI Key

WDBNRLAXZVYDKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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